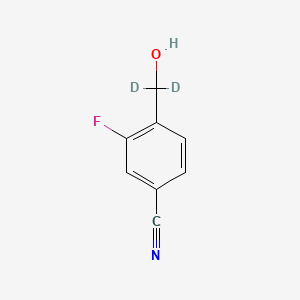

3-Fluoro-4-(hydroxymethyl)benzonitrile-D2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-[dideuterio(hydroxy)methyl]-3-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,5H2/i5D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAURRAHPYQHDC-BFWBPSQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=C(C=C1)C#N)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2

Introduction

In the landscape of modern drug discovery and development, the strategic use of isotopically labeled compounds is a cornerstone for elucidating metabolic pathways, quantifying drug exposure, and enhancing pharmacokinetic profiles. 3-Fluoro-4-(hydroxymethyl)benzonitrile is a valuable fluorinated building block in medicinal chemistry. Its deuterated analog, 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2, offers a strategic advantage for researchers. The substitution of hydrogen with deuterium at specific metabolic "soft spots," such as a benzylic position, can significantly alter the rate of enzymatic metabolism due to the kinetic isotope effect (KIE).[1][2] This alteration can lead to improved drug stability, reduced formation of toxic metabolites, and an enhanced therapeutic window.[2]

This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, synthetic chemists, and drug development professionals who require a detailed understanding of this compound for its application in pharmaceutical research and as a stable isotope-labeled internal standard.

Chemical Identity and Isotopic Labeling

The defining feature of this compound is the replacement of two protium (¹H) atoms with deuterium (²H or D) atoms on the hydroxymethyl group. This specific labeling at the benzylic position is crucial, as this site is often susceptible to oxidation by cytochrome P450 enzymes.[1][3] The fundamental identifiers for both the parent compound and its D2-labeled analog are summarized below.

Table 1: Core Chemical Identifiers

| Property | 3-Fluoro-4-(hydroxymethyl)benzonitrile | This compound |

|---|---|---|

| CAS Number | 219873-06-0[4] | 2641114-12-5[5] |

| Molecular Formula | C₈H₆FNO[4][6] | C₈H₄D₂FNO[5] |

| Molecular Weight | 151.14 g/mol [4][6] | 153.15 g/mol [5] |

| IUPAC Name | 3-fluoro-4-(hydroxymethyl)benzonitrile[6] | 3-fluoro-4-(dideuterio(hydroxy)methyl)benzonitrile |

| Common Synonyms | 4-Cyano-2-fluorobenzyl alcohol | 4-Cyano-2-fluorobenzyl alcohol-d2[7][8] |

| SMILES | OCc1ccc(C#N)cc1F | [2H]C([2H])(O)c1ccc(C#N)cc1F |

| InChIKey | YGAURRAHPYQHDC-UHFFFAOYSA-N[4][6] | YGAURRAHPYQHDC-UHFFFAOYSA-N (Same skeleton) |

Caption: Structural relationship between the parent and D2-labeled compound.

Physicochemical Properties

The macroscopic physical properties of the deuterated compound are expected to be nearly identical to its non-deuterated counterpart. Isotopic substitution with deuterium results in a negligible change in molecular volume and polarity, thus properties like melting point, boiling point, and solubility remain largely unaffected. The data presented below is primarily based on the well-characterized non-deuterated compound.

Table 2: Key Physicochemical Data

| Property | Value | Source & Comments |

|---|---|---|

| Appearance | White to off-white solid | [9] Assumed to be identical for the D2 analog. |

| Melting Point | 63-68 °C | A defined melting range is indicative of good purity. |

| Boiling Point | 288.8 °C (at 760 mmHg) | [4] Demonstrates good thermal stability under standard pressure. |

| Density | 1.27 g/cm³ (at 25 °C) | [4] |

| Solubility | Limited in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, methanol). | [9] The polar nitrile and hydroxyl groups provide some polarity, but the benzene ring dominates. |

| Flash Point | 128.5 °C | [4] Indicates it is a combustible solid but not highly flammable. |

| Topological Polar Surface Area | 44.0 Ų |[4][6] This value is useful for predicting membrane permeability in drug design. |

Spectroscopic Characterization: The Signature of Deuteration

The most significant and definitive differences between 3-Fluoro-4-(hydroxymethyl)benzonitrile and its D2 analog are observed in their spectroscopic profiles. These differences are the primary means of confirming successful isotopic labeling and quantifying its extent.

-

Mass Spectrometry (MS): This is the most direct method for confirming deuteration. The molecular ion peak ([M]+ or [M+H]+) for the D2-labeled compound will appear at a mass-to-charge ratio (m/z) that is 2 units higher than the non-deuterated compound. For example, the exact mass of C₈H₆FNO is 151.043 Da, while that of C₈H₄D₂FNO is 153.056 Da.[5][6]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The hallmark of successful D2-labeling at the specified position is the disappearance of the proton signal corresponding to the hydroxymethyl group (-CH₂OH). This signal typically appears as a singlet in the non-deuterated compound (around δ 4.7 ppm). The integration of the remaining aromatic proton signals should be consistent with the structure.

-

Infrared (IR) Spectroscopy: The C-H stretching vibrations of the methylene group, typically found in the 2850–2960 cm⁻¹ region, will be absent. They are replaced by C-D stretching vibrations, which occur at a significantly lower frequency (approximately 2100–2200 cm⁻¹) due to the heavier mass of deuterium. This shift is a clear and unambiguous indicator of deuteration.

Thermal Stability, Handling, and Storage

Benzonitrile derivatives are generally recognized for their high thermal stability.[10][11] The high boiling point of the parent compound (288.8 °C) supports this, suggesting it can withstand elevated temperatures typical in many chemical reactions without significant degradation.[4]

-

Safety and Handling: The compound is classified as causing serious eye damage (H318) and requires appropriate personal protective equipment (PPE), including safety glasses or goggles.[6] Standard laboratory procedures for handling chemical solids should be followed.

-

Storage: For long-term integrity, the compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and incompatible substances.[9] Supplier data indicates that storage at room temperature is acceptable.[5]

Protocol for Quality Control and Characterization

To ensure the identity, purity, and isotopic incorporation of a new batch of this compound, a systematic characterization workflow is essential. This protocol serves as a self-validating system for researchers.

Caption: Standard workflow for the physical characterization of the compound.

Step-by-Step Methodology:

-

Visual Inspection and Melting Point:

-

Causality: A sharp, defined melting point range is a primary indicator of high purity. Impurities typically depress and broaden the melting range.

-

Procedure: Visually inspect the sample for uniform color and crystallinity. Measure the melting point using a calibrated apparatus.

-

Validation: The observed melting point should fall within the established range of 63-68 °C.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Causality: This technique confirms both the purity and the molecular weight of the compound in a single experiment.

-

Procedure: Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using a standard reverse-phase LC method coupled to a mass spectrometer.

-

Validation: The LC chromatogram should show a single major peak, indicating >95% purity. The mass spectrum for this peak should display the correct molecular ion (e.g., [M+H]⁺ at m/z ≈ 154.16), confirming the incorporation of two deuterium atoms.

-

-

¹H NMR Spectroscopy:

-

Causality: NMR provides definitive structural confirmation and is the gold standard for verifying the position and extent of isotopic labeling.

-

Procedure: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H NMR spectrum.

-

Validation: The spectrum must show the characteristic signals for the aromatic protons and the hydroxyl proton. Crucially, the singlet corresponding to the benzylic -CH₂- protons must be absent or diminished to a level consistent with the specified isotopic enrichment (e.g., <2% for >98% D incorporation).

-

Conclusion

This compound is a specialized chemical entity designed for advanced applications in pharmaceutical R&D. Its physical properties are nearly identical to its non-deuterated progenitor, allowing for its seamless integration into existing synthetic routes. The true value of this compound lies in the strategic placement of deuterium atoms, which can profoundly influence metabolic stability. The definitive characterization of this compound relies on a suite of spectroscopic techniques, primarily Mass Spectrometry and ¹H NMR, which together provide unambiguous confirmation of its identity, purity, and isotopic enrichment. This guide provides the foundational data and protocols necessary for its effective and reliable use in a research setting.

References

- 1. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 3-Fluoro-4-(Hydroxymethyl)Benzonitrile | Properties, Uses, Safety, Supplier & Price China [nj-finechem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Cyano-2-fluorobenzyl alcohol-d2

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4-cyano-2-fluorobenzyl alcohol-d2, a deuterated isotopologue of a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a detailed, scientifically-grounded protocol.

Introduction: The Significance of Deuterated Molecules

Deuterium-labeled compounds, such as 4-cyano-2-fluorobenzyl alcohol-d2, are of paramount importance in modern drug discovery and development.[1][2] The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the metabolic profile of a drug molecule. This modification, known as the "deuterium effect," can lead to a slower rate of metabolic degradation, thereby enhancing the pharmacokinetic properties of the drug, such as a longer half-life and improved bioavailability.[1] 4-Cyano-2-fluorobenzyl alcohol itself is a crucial building block in the synthesis of various biologically active molecules, including S1P1 receptor agonists and potential treatments for Alzheimer's disease.[3] The availability of its deuterated form opens new avenues for developing next-generation therapeutics with improved metabolic stability.

Strategic Approach to the Synthesis of 4-Cyano-2-fluorobenzyl alcohol-d2

The synthesis of 4-cyano-2-fluorobenzyl alcohol-d2 is most effectively approached via a two-step sequence. This strategy hinges on the initial preparation of the corresponding aldehyde, 4-cyano-2-fluorobenzaldehyde, followed by a selective reduction using a deuterium-donating reagent. This method ensures the precise incorporation of deuterium at the benzylic position.

Step 1: Synthesis of the Key Intermediate, 4-Cyano-2-fluorobenzaldehyde

A particularly efficient synthesis of 4-cyano-2-fluorobenzaldehyde starts from 4-bromo-3-fluorobenzonitrile.[6] This method, detailed in the subsequent protocol, offers a high yield and a straightforward procedure.

Step 2: Deuterated Reduction of 4-Cyano-2-fluorobenzaldehyde

With the aldehyde in hand, the introduction of deuterium at the benzylic position can be achieved through reduction. The choice of the deuterated reducing agent is critical for achieving high levels of deuterium incorporation. Sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (LiAlD₄) are common and effective reagents for this transformation.[7][8][9][10] While LiAlD₄ is a more powerful reducing agent, NaBD₄ is often preferred due to its milder nature and greater functional group tolerance.[8][10] The reduction of an aldehyde with a deuterated hydride reagent proceeds via the nucleophilic addition of a deuteride ion to the carbonyl carbon, followed by quenching with a protic solvent to yield the deuterated alcohol.[7]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of 4-cyano-2-fluorobenzyl alcohol-d2.

Synthesis of 4-Cyano-2-fluorobenzaldehyde from 4-Bromo-3-fluorobenzonitrile[6]

Materials:

-

4-Bromo-3-fluorobenzonitrile

-

Tributyl(1-ethoxyvinyl)tin

-

Dichlorobis(triphenylphosphine)palladium(II)

-

Toluene

-

2 M Potassium fluoride solution

-

6 M Hydrochloric acid solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Saturated brine solution

Procedure:

-

Under a nitrogen atmosphere, dissolve 4-bromo-3-fluorobenzonitrile (6.0 g, 30.00 mmol) and tributyl(1-ethoxyvinyl)tin (11.2 mL, 33.00 mmol) in toluene (100 mL).

-

Add dichlorobis(triphenylphosphine)palladium(II) (0.72 g, 1.03 mmol) to the solution and stir at room temperature.

-

Heat the reaction mixture to reflux and stir overnight.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Slowly add 2 M potassium fluoride solution (50 mL) and stir for 30 minutes.

-

Add 6 M hydrochloric acid solution (100 mL), heat to 70°C, and stir for 2 hours.

-

Filter to remove any insoluble material.

-

Extract the filtrate with ethyl acetate (3 x 80 mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain 4-cyano-2-fluorobenzaldehyde.

Synthesis of 4-Cyano-2-fluorobenzyl alcohol-d2

Materials:

-

4-Cyano-2-fluorobenzaldehyde

-

Sodium borodeuteride (NaBD₄)

-

Methanol

-

Deuterium oxide (D₂O)

-

Dichloromethane

-

Dilute hydrochloric acid

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 4-cyano-2-fluorobenzaldehyde (e.g., 1.0 g, 6.7 mmol) in methanol (20 mL).

-

Cool the solution in an ice bath.

-

Carefully add sodium borodeuteride (e.g., 0.3 g, 7.1 mmol) portion-wise to the stirred solution.

-

Allow the reaction to proceed for 1-2 hours at room temperature, monitoring by TLC.

-

Quench the reaction by the slow addition of D₂O.

-

Adjust the pH to ~3 with dilute hydrochloric acid.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-cyano-2-fluorobenzyl alcohol-d2.

Visualization of the Synthetic Pathway

The following diagram illustrates the two-step synthesis of 4-cyano-2-fluorobenzyl alcohol-d2.

Caption: Synthetic route to 4-cyano-2-fluorobenzyl alcohol-d2.

Summary of Key Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Aldehyde Synthesis | Tributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₂Cl₂ | Toluene | Reflux | ~88%[6] |

| 2 | Deuterated Reduction | Sodium borodeuteride (NaBD₄) | Methanol | 0°C to RT | >90% |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 4-cyano-2-fluorobenzyl alcohol-d2. The two-step approach, involving the synthesis of the key aldehyde intermediate followed by a selective deuterated reduction, allows for high yields and excellent deuterium incorporation. This deuterated building block is a valuable tool for medicinal chemists and researchers in the development of novel therapeutics with enhanced metabolic stability. The methodologies described are based on established and trusted chemical transformations, ensuring the integrity and reproducibility of the synthesis.

References

- 1. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source [organic-chemistry.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]

- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 6. 4-CYANO-2-FLUOROBENZALDEHYDE CAS#: 105942-10-7 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]

- 10. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

Introduction: The Role of Deuterated Compounds in Modern Drug Discovery

An In-Depth Technical Guide to 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 2641114-12-5), a deuterated analog of a versatile building block in medicinal chemistry. The document details its chemical properties, a proposed synthetic pathway, and methods for its analytical characterization. Furthermore, it explores the applications of this isotopically labeled compound, with a particular focus on its utility in drug discovery and development as an internal standard for pharmacokinetic studies and as a tool in metabolic research. The guide is intended for researchers, scientists, and drug development professionals who require a deeper understanding of the synthesis and application of deuterated molecules.

Isotopic labeling, the replacement of an atom with one of its isotopes, is a critical technique in the field of drug discovery and development. Deuterium (²H or D), a stable isotope of hydrogen, is frequently used for this purpose. The introduction of deuterium into a drug candidate or a key intermediate can offer several advantages. While not fundamentally altering the molecule's chemical reactivity, the increased mass of deuterium can influence its metabolic stability by slowing down enzymatic cleavage of C-H bonds, a phenomenon known as the kinetic isotope effect.

More commonly, deuterated compounds serve as indispensable tools in analytical chemistry. Their distinct mass allows them to be used as internal standards in mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of their non-deuterated counterparts in biological matrices. This is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies.

This compound is a deuterated form of 3-fluoro-4-(hydroxymethyl)benzonitrile. The parent compound is a valuable building block in the synthesis of various pharmaceutical agents due to its reactive hydroxymethyl group and the electron-withdrawing nature of the nitrile and fluorine substituents. The deuterated analog, with two deuterium atoms on the hydroxymethyl group, is specifically designed for use in analytical applications where the parent molecule or its downstream products are of interest.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are primarily derived from computational models and data available from chemical suppliers, as extensive experimental data for this specific deuterated compound is not widely published.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2641114-12-5 | N/A |

| Molecular Formula | C₈H₄D₂FNO | N/A |

| Molecular Weight | 153.15 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents (predicted) | N/A |

| Boiling Point | Not determined | N/A |

| Melting Point | Not determined | N/A |

Synthesis and Purification

While specific literature detailing the synthesis of this compound is not available, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. The synthesis would likely start from a commercially available precursor and involve a key reduction step using a deuterated reagent.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves the reduction of the corresponding aldehyde, 3-fluoro-4-formylbenzonitrile, with a deuterium-donating reducing agent.

Figure 1: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of 3-fluoro-4-formylbenzonitrile (1.0 eq) in anhydrous methanol (MeOH) at 0 °C under a nitrogen atmosphere, add sodium borodeuteride (NaBD₄) (1.1 eq) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Upon completion, slowly add water to quench the excess NaBD₄.

-

Extraction: Concentrate the reaction mixture under reduced pressure to remove the methanol. Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.

Rationale for Experimental Choices

-

Choice of Reducing Agent: Sodium borodeuteride (NaBD₄) is a milder reducing agent compared to lithium aluminum deuteride (LiAlD₄) and is selective for aldehydes and ketones.[1][2] This selectivity is advantageous as it will not reduce the nitrile group present in the molecule.[3]

-

Solvent: Methanol or ethanol are suitable solvents for sodium borohydride reductions as they can also act as a proton (or in this case, a deuteron) source during the workup.[4]

-

Temperature: The reaction is carried out at 0 °C to control the rate of reaction and minimize potential side reactions.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Figure 2: Analytical workflow for compound characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the absence of the benzylic protons that would be present in the non-deuterated analog. The aromatic protons should show the expected splitting pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the presence of all eight carbon atoms in the molecule. The carbon of the CD₂OH group will exhibit a characteristic triplet due to coupling with the two deuterium atoms.

-

Mass Spectrometry (MS): This is the most direct method to confirm the incorporation of deuterium. The molecular ion peak in the mass spectrum should correspond to the molecular weight of the deuterated compound (153.15 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A suitable method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water.

Applications in Research and Development

The primary application of this compound is as an internal standard for the quantification of its non-deuterated analog in biological samples using LC-MS.

Internal Standard in Pharmacokinetic Studies

During drug development, it is essential to accurately measure the concentration of a drug or its metabolites in plasma, urine, or tissue samples over time. This data is used to determine the pharmacokinetic profile of the compound. Due to their similar chemical and physical properties, stable isotope-labeled compounds like this compound are ideal internal standards. They co-elute with the analyte during chromatography but are distinguishable by their mass in the mass spectrometer. This allows for the correction of any sample loss during extraction and ionization efficiency variations in the mass spectrometer, leading to highly accurate and precise quantification.

Metabolic Fate Studies

Deuterium labeling can also be used to study the metabolic fate of a molecule. If the hydroxymethyl group of 3-fluoro-4-(hydroxymethyl)benzonitrile is a site of metabolism (e.g., oxidation to an aldehyde or carboxylic acid), using the deuterated analog can help in identifying these metabolites. The mass shift of +2 Da (or +1 Da if one deuterium is lost) provides a clear signature to track the biotransformation of the parent compound.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable tool for researchers in the pharmaceutical industry. Its synthesis, while not explicitly described in the literature, can be readily achieved through the deuteride reduction of the corresponding aldehyde. Its primary application as an internal standard in quantitative bioanalysis underscores the importance of isotopically labeled compounds in modern drug discovery and development. The analytical techniques described in this guide provide a robust framework for its characterization and quality control.

References

An In-depth Technical Guide to the Molecular Weight of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2, a deuterated isotopologue of a key chemical intermediate. Isotopic labeling is a critical technique in modern pharmaceutical research, enabling precise tracking and quantification in metabolic studies and enhancing the pharmacokinetic profiles of drug candidates. This document details the fundamental principles of molecular weight calculation for isotopically labeled compounds, presents a theoretical determination for this compound, and outlines an authoritative experimental protocol for its verification using mass spectrometry. This guide is intended to serve as a practical resource for researchers in drug discovery, chemical synthesis, and analytical chemistry, providing both the theoretical foundation and actionable methodologies for working with deuterated compounds.

Introduction: The Significance of Isotopic Labeling

In the landscape of advanced drug development and metabolic research, stable isotope labeling has emerged as a cornerstone technique. The substitution of an atom with one of its heavier, non-radioactive isotopes creates a molecule that is chemically identical to its parent but physically distinguishable by its mass. This subtle yet powerful modification allows researchers to trace the metabolic fate of a compound, quantify analytes with high precision in complex biological matrices, and, in some cases, favorably alter a drug's metabolic profile through the kinetic isotope effect.

3-Fluoro-4-(hydroxymethyl)benzonitrile is a valuable building block in organic synthesis. Its deuterated form, specifically this compound, offers a powerful tool for researchers. In this isotopologue, the two hydrogen atoms on the benzylic hydroxymethyl group are replaced with deuterium. The molecular formula for this deuterated compound is C₈H₄D₂FNO[1]. This specific labeling is crucial as the benzylic position is often susceptible to metabolic oxidation.

This guide provides an in-depth examination of the molecular weight of this deuterated compound, a fundamental parameter for its synthesis, purification, and application in quantitative assays.

Theoretical Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For an isotopically labeled molecule, the precise atomic mass of the specific isotope must be used in the calculation.

The molecular formula for the non-labeled 3-Fluoro-4-(hydroxymethyl)benzonitrile is C₈H₆FNO[2][3]. In the D2-labeled variant, two protium (¹H) atoms are replaced by two deuterium (²H or D) atoms.

Foundational Principles of Calculation

To determine the molecular weight, we sum the atomic masses of each element multiplied by the number of atoms of that element in the molecule[4]. For this compound (C₈H₄D₂FNO), the calculation is as follows:

-

Carbon (C): 8 atoms

-

Protium (¹H): 4 atoms

-

Deuterium (²H or D): 2 atoms

-

Fluorine (F): 1 atom

-

Nitrogen (N): 1 atom

-

Oxygen (O): 1 atom

The calculation relies on the monoisotopic masses of the most abundant or specified isotopes for high-resolution mass spectrometry applications.

Quantitative Data Summary

The following table summarizes the atomic masses used for the calculation and the resulting molecular weight of both the labeled and unlabeled compounds.

| Element/Isotope | Symbol | Number of Atoms (C₈H₆FNO) | Number of Atoms (C₈H₄D₂FNO) | Monoisotopic Mass (Da) | Total Mass Contribution (Unlabeled) | Total Mass Contribution (Labeled) |

| Carbon | C | 8 | 8 | 12.000000 | 96.000000 | 96.000000 |

| Protium | H | 6 | 4 | 1.007825 | 6.046950 | 4.031300 |

| Deuterium | D | 0 | 2 | 2.014102 | 0.000000 | 4.028204 |

| Fluorine | F | 1 | 1 | 18.998403 | 18.998403 | 18.998403 |

| Nitrogen | N | 1 | 1 | 14.003074 | 14.003074 | 14.003074 |

| Oxygen | O | 1 | 1 | 15.994915 | 15.994915 | 15.994915 |

| Total | 151.043342 | 153.055896 |

The calculated monoisotopic molecular weight for 3-Fluoro-4-(hydroxymethyl)benzonitrile is approximately 151.043 Da [5], and for this compound, it is 153.056 Da . Commercial suppliers often list the average molecular weight, which for the D2 variant is approximately 153.15 g/mol [1].

Experimental Verification by Mass Spectrometry

While theoretical calculation provides a precise expected value, experimental verification is a cornerstone of scientific integrity. Mass spectrometry is the definitive analytical technique for determining the molecular weight of compounds[6][7].

Causality in Experimental Design

The choice of mass spectrometry technique is dictated by the analyte's properties. For a small organic molecule like this compound, High-Resolution Mass Spectrometry (HRMS) coupled with a soft ionization technique such as Electrospray Ionization (ESI) is ideal.

-

Soft Ionization (ESI): This is crucial to prevent fragmentation of the molecule. Our primary goal is to observe the molecular ion (or a pseudo-molecular ion, such as [M+H]⁺ or [M+Na]⁺), from which the molecular weight is directly inferred[8].

-

High-Resolution Mass Analyzer (e.g., Orbitrap or TOF): This provides the mass accuracy required to confirm the elemental composition and distinguish the deuterated compound from any potential impurities or the unlabeled starting material. The mass difference between the labeled and unlabeled compound is only ~2 Da, which is easily resolved.

Step-by-Step Protocol for Molecular Weight Verification

This protocol outlines a self-validating system for the confirmation of the molecular weight of this compound.

Objective: To accurately determine the molecular weight of this compound and confirm successful deuteration.

Materials:

-

This compound sample

-

HPLC-grade methanol or acetonitrile

-

HPLC-grade water

-

Formic acid (for positive ion mode)

-

Calibrant solution for the mass spectrometer

-

High-Resolution Mass Spectrometer with ESI source (e.g., LC-TOF or Orbitrap)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~1 µg/mL in a 50:50 methanol:water solution containing 0.1% formic acid. The formic acid aids in protonation for ESI in positive ion mode.

-

-

Mass Spectrometer Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution. This ensures high mass accuracy for the measurement.

-

-

Direct Infusion Analysis:

-

Introduce the prepared sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-300).

-

-

Data Analysis:

-

Examine the resulting mass spectrum for the protonated molecular ion, [M+H]⁺.

-

The expected m/z for the [M+H]⁺ ion of C₈H₄D₂FNO is 154.0637 (153.0559 + 1.0078).

-

Compare the experimentally measured m/z value with the theoretically calculated value. The mass error should be within an acceptable range (typically < 5 ppm for HRMS).

-

Also, look for the corresponding peak for the unlabeled species (C₈H₆FNO), which would appear at an m/z of 152.0511 for the [M+H]⁺ ion. The relative intensities of these two peaks can be used to assess the isotopic purity of the sample.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental verification process.

Caption: Workflow for the experimental verification of the molecular weight of this compound.

Conclusion

The precise determination of the molecular weight of isotopically labeled compounds is fundamental to their application in research and development. For this compound (C₈H₄D₂FNO), the theoretical monoisotopic molecular weight is 153.056 Da. This value, representing a mass shift of approximately 2.013 Da from the unlabeled analogue, is readily verifiable using high-resolution mass spectrometry. The methodologies and principles detailed in this guide provide a robust framework for researchers, ensuring the accuracy and integrity of their work with deuterated molecules and enabling the full potential of stable isotope labeling in scientific discovery.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 3-Fluoro-4-(hydroxymethyl)benzonitrile 97 219873-06-0 [sigmaaldrich.com]

- 4. 4-氰基-2-氟苄醇-d2 | 3-Fluoro-4-(hydroxymethyl)benzonitr | 2641114-12-5 - 乐研试剂 [leyan.com]

- 5. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 219873-06-0|3-Fluoro-4-(hydroxymethyl)benzonitrile|BLD Pharm [bldpharm.com]

- 7. 3-Fluoro-4-(hydroxymethyl)benzonitrile 97 219873-06-0 [sigmaaldrich.com]

- 8. 4-(HYDROXYMETHYL)BENZONITRILE | 874-89-5 [chemicalbook.com]

solubility of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2 in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2 in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide addresses the solubility characteristics of this compound, a deuterated isotopologue of a valuable fluorinated building block in pharmaceutical research. Direct, publicly available solubility data for this specific deuterated compound is scarce. Therefore, this document provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility in common organic solvents. By leveraging the known properties of the parent (non-deuterated) compound and established thermodynamic principles, this guide offers a robust predictive analysis. Crucially, it provides detailed, self-validating experimental protocols for accurate solubility determination, ensuring researchers can generate reliable data in their own laboratories. The narrative explains the causal relationships behind experimental choices and is grounded in authoritative scientific principles.

Introduction: The Compound and Its Significance

3-Fluoro-4-(hydroxymethyl)benzonitrile is a bifunctional organic molecule featuring a nitrile group, a hydroxymethyl group, and a fluorine atom on a benzene ring.[1][2][3] These functional groups impart a unique combination of polarity, hydrogen bonding capability, and reactivity, making it a key intermediate in the synthesis of complex pharmaceutical agents.

The deuterated analogue, this compound, involves the substitution of the two hydrogen atoms on the hydroxymethyl (-CH₂OH) group with deuterium (-CD₂OH). In drug development, selective deuteration is a well-established strategy to modify the metabolic profile of a compound.[4][] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve cleavage of this bond, a phenomenon known as the kinetic isotope effect.[][6] This can lead to improved pharmacokinetic properties, such as a longer half-life or reduced formation of toxic metabolites.[4][6] Understanding the solubility of this deuterated intermediate is a critical first step in its use for synthesis and formulation.

Core Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the interplay of intermolecular forces and thermodynamics. The guiding principle is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[7]

2.1. Molecular Structure and Polarity

-

Solute (this compound): This molecule has distinct polar and non-polar regions.

-

Polar Features: The nitrile (-C≡N) and hydroxymethyl (-CD₂OH) groups are highly polar. The hydroxymethyl group can act as both a hydrogen bond donor (from the -OH) and acceptor (the oxygen atom). The nitrile nitrogen is a hydrogen bond acceptor.

-

Non-Polar Features: The fluorinated benzene ring is predominantly non-polar and lipophilic.[8]

-

-

Solvents: Organic solvents are typically classified by their polarity, ranging from non-polar (e.g., hexane) to polar aprotic (e.g., acetone, DMSO) and polar protic (e.g., ethanol, methanol).

Solubility is achieved when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

2.2. The Impact of Deuteration on Solubility

While primarily used to alter pharmacokinetics, deuteration can have a subtle but measurable impact on physicochemical properties like solubility.[9]

-

Hydrogen Bonding: The vibrational zero-point energy of a deuterium bond (e.g., O-D···O) differs from a hydrogen bond (O-H···O).[10] This can slightly alter the strength of hydrogen bonding networks.

-

Hydrophilicity: Studies on other deuterated molecules, such as flurbiprofen-d8, have shown that deuterium incorporation can lead to a slight increase in hydrophilicity and aqueous solubility.[9] This is often attributed to subtle changes in crystal packing and interaction energies with water molecules.[9]

For the purpose of solubility in organic solvents, the effect of D2 substitution on the hydroxymethyl group is expected to be minimal. Therefore, the solubility profile of the parent compound, 3-Fluoro-4-(hydroxymethyl)benzonitrile, serves as an excellent proxy for its deuterated analog.

2.3. Thermodynamic Considerations

Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For a substance to dissolve, ΔG must be negative. The process involves:

-

Overcoming Solute-Solute Forces: Breaking the crystal lattice (endothermic, requires energy).

-

Overcoming Solvent-Solvent Forces: Creating a cavity in the solvent (endothermic).

-

Forming Solute-Solvent Forces: Solvation of the solute molecules (exothermic, releases energy).

The temperature dependence of solubility is dictated by the enthalpy of solution (ΔH). For most solids, the process is endothermic (ΔH > 0), meaning solubility increases with temperature, in accordance with Le Châtelier's principle.[11][12][13]

Predicted Solubility Profile

Based on the molecular structure and the principles outlined above, a predicted solubility profile for this compound is summarized in Table 1. This profile is predictive and should be confirmed experimentally.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Cyclohexane | Low to Insoluble | The strong polar interactions from the nitrile and hydroxymethyl groups are not overcome by the weak van der Waals forces offered by non-polar solvents. The non-polar benzene ring offers some affinity, but it is insufficient. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform | Soluble | These solvents can engage in dipole-dipole interactions with the nitrile group and the fluorinated ring. While they cannot donate hydrogen bonds, their polarity is sufficient to solvate the molecule effectively.[8] |

| Tetrahydrofuran (THF), Ethyl Acetate | Soluble to Highly Soluble | These solvents have moderate polarity and can act as hydrogen bond acceptors (ether and carbonyl oxygens), interacting favorably with the hydroxymethyl group. | |

| Acetone, Acetonitrile (ACN) | Soluble to Highly Soluble | These are highly polar solvents capable of strong dipole-dipole interactions. Acetone's carbonyl oxygen is a good hydrogen bond acceptor. | |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | These are very strong polar aprotic solvents with large dipole moments, making them excellent at dissolving a wide range of polar organic compounds. | |

| Polar Protic | Methanol, Ethanol | Highly Soluble | These solvents are highly polar and can act as both hydrogen bond donors and acceptors, allowing for strong interactions with both the nitrile and hydroxymethyl groups of the solute. |

| Water | Sparingly Soluble | While the molecule has hydrogen bonding groups, the non-polar fluorobenzene ring limits its solubility in water.[8] |

Experimental Protocol for Solubility Determination

Since precise data is unavailable, direct experimental determination is required. This section provides a robust, two-stage protocol for both qualitative classification and quantitative measurement.

4.1. Safety Precautions

-

Handling: Always handle 3-Fluoro-4-(hydroxymethyl)benzonitrile in a well-ventilated area or fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]

-

Hazards: The parent compound is classified as causing serious eye damage (H318).[1][14] Avoid contact with skin and eyes and avoid generating dust.[14]

-

Storage: Store in a cool, dry place in a tightly sealed container.[8][15]

4.2. Stage 1: Qualitative Solubility Classification

This rapid method helps categorize the compound and select appropriate solvents for quantitative analysis, following a standard organic chemistry workflow.[16][17]

Methodology:

-

Preparation: Add approximately 20-30 mg of the solute to a small test tube or vial.

-

Solvent Addition: Add the chosen solvent dropwise, starting with 0.5 mL.

-

Agitation: Vigorously agitate the mixture for 60 seconds at a constant, controlled temperature (e.g., 25 °C).[18]

-

Observation: Visually inspect the solution for any undissolved solid.

-

Incremental Addition: If the solid has not dissolved, add another 0.5 mL of solvent and repeat the agitation and observation steps, up to a total volume of 3 mL.

-

Classification:

-

Soluble: The entire solid dissolves completely.

-

Sparingly Soluble: A significant portion, but not all, of the solid dissolves.

-

Insoluble: No significant amount of the solid dissolves.

-

-

Flowchart: Use the workflow diagram below to systematically test solvents of varying polarities.

Caption: Qualitative solubility classification workflow.

4.3. Stage 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility.[19]

Methodology:

-

Sample Preparation: Add an excess amount of the solute to a series of vials, each containing a known volume of a specific solvent (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium is reached, not just a metastable state.[7][19]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle. Alternatively, centrifuge the samples to pellet the solid.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette. Be extremely careful not to disturb the solid material at the bottom. It is advisable to use a syringe filter (e.g., 0.22 µm PTFE) to ensure no solid particulates are transferred.

-

Analysis: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument. Quantify the concentration of the solute using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): The preferred method for its accuracy and specificity. A calibration curve must be prepared using standards of known concentration.

-

UV-Vis Spectroscopy: A simpler method, if the compound has a distinct chromophore and does not suffer from interference from the solvent. A calibration curve is also required.

-

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in units such as mg/mL, g/L, or mol/L.

Molecular Interactions Influencing Solubility

The dissolution process is a competition between three types of intermolecular forces. The balance of these forces determines solubility.

Caption: Intermolecular forces governing the dissolution process.

For this compound, strong solute-solute interactions (hydrogen bonding and dipole stacking in the crystal) must be overcome. Solvents like methanol and DMSO are effective because the energy released from forming strong solute-solvent hydrogen bonds and dipole interactions is sufficient to disrupt both the solute's crystal lattice and the solvent's own cohesive forces.

Conclusion

References

- 1. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 3-fluoro-4-(hydroxymethyl)benzonitrile [stenutz.eu]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 3-Fluoro-4-(Hydroxymethyl)Benzonitrile | Properties, Uses, Safety, Supplier & Price China [nj-finechem.com]

- 9. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 11. Solubility - Wikipedia [en.wikipedia.org]

- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Solubility [chem.fsu.edu]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. biosynth.com [biosynth.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. www1.udel.edu [www1.udel.edu]

- 18. chem.ws [chem.ws]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

3-Fluoro-4-(hydroxymethyl)benzonitrile-D2 spectral data (NMR, MS, IR)

An In-depth Technical Guide to the Spectral Analysis of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2

Authored by: A Senior Application Scientist

This guide provides a detailed examination of the spectral data for this compound, a deuterated isotopologue of a key building block in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals who utilize isotopic labeling for analytical quantification and mechanistic studies. We will explore the foundational principles and practical applications of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy in the structural elucidation of this compound, with a specific focus on the analytical signatures introduced by deuterium substitution.

3-Fluoro-4-(hydroxymethyl)benzonitrile serves as a critical intermediate in the synthesis of various pharmaceutically active compounds, including the notable glucagon-like peptide-1 (GLP-1) receptor agonist, danuglipron.[1] The deuterated version, this compound, is invaluable as an internal standard for quantitative analysis by NMR or mass spectrometry, where its distinct mass allows for precise differentiation from the non-labeled analyte.[2][3] This guide will dissect the spectral characteristics that arise from replacing the two benzylic protons with deuterium atoms, providing a framework for unambiguous identification and analysis.

Molecular Structure and Physicochemical Properties

The core structure consists of a benzonitrile ring substituted with a fluorine atom and a hydroxymethyl group. In the deuterated analogue, the two hydrogen atoms of the methylene (-CH₂) group are replaced with deuterium (²H or D).

Caption: Chemical structures of the analyte and its deuterated internal standard.

A summary of their key physicochemical properties is presented below for direct comparison.

| Property | 3-Fluoro-4-(hydroxymethyl)benzonitrile | This compound |

| Molecular Formula | C₈H₆FNO[4] | C₈H₄D₂FNO[2][3] |

| Molecular Weight | 151.14 g/mol [4] | 153.15 g/mol [2][3] |

| Monoisotopic Mass | 151.04334 Da[4] | 153.05590 Da |

| CAS Number | 219873-06-0[4] | 2641114-12-5[2][3] |

| Appearance | White to off-white solid[2] | White to off-white solid[2] |

| Synonyms | 4-Cyano-2-fluorobenzyl alcohol[4] | 4-Cyano-2-fluorobenzyl alcohol-d2[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. The introduction of deuterium profoundly alters NMR spectra in predictable ways, providing definitive evidence of successful isotopic labeling.

Causality of Deuterium Isotope Effects in NMR

The substitution of a spin-½ proton (¹H) with a spin-1 deuteron (²H) has several key consequences:

-

Signal Disappearance in ¹H NMR: Deuterium resonates at a much different frequency than protons and is not detected in a standard ¹H NMR experiment.[5][6] Consequently, the signal corresponding to the substituted proton will disappear from the spectrum.

-

¹³C Coupling and Multiplicity: A carbon atom bonded to a proton (¹³C-¹H) typically shows a doublet in a coupled ¹³C spectrum with a large coupling constant (~125-160 Hz). When bonded to deuterium (¹³C-²H), this carbon will instead appear as a triplet (due to the spin I=1 of deuterium) with a significantly smaller coupling constant.[7]

-

Isotope Shifts: The presence of a heavier isotope causes a slight change in the vibrational energy levels of the molecule, leading to minor shifts in the resonance frequencies of nearby nuclei.[8] This "secondary isotope effect" typically manifests as a small upfield shift (0.1-0.2 ppm) for the directly attached carbon and even smaller shifts for more distant nuclei.[7]

¹H NMR Spectral Analysis

-

3-Fluoro-4-(hydroxymethyl)benzonitrile: The ¹H NMR spectrum is expected to show three distinct regions.

-

Aromatic Region (~7.4-7.7 ppm): Three protons on the benzene ring will exhibit complex splitting patterns due to ³J (H-H) and through-space H-F couplings.

-

Methylene Protons (~4.8 ppm): The two benzylic protons of the -CH₂OH group will appear as a singlet, or a doublet if coupled to the hydroxyl proton (this coupling is often not observed due to rapid exchange).

-

Hydroxyl Proton (~2.0-3.0 ppm): A broad singlet corresponding to the -OH proton. Its chemical shift is highly dependent on concentration and solvent.

-

-

This compound: The key diagnostic difference is the complete absence or significant attenuation of the methylene proton signal around 4.8 ppm. The aromatic and hydroxyl proton signals will remain, although minor upfield shifts of adjacent aromatic protons may be observable with high-resolution instrumentation.

¹³C NMR Spectral Analysis

-

3-Fluoro-4-(hydroxymethyl)benzonitrile: The proton-decoupled ¹³C NMR spectrum will display signals for all 8 carbon atoms, though some aromatic signals may overlap.

-

Nitrile Carbon (~117 ppm): The C≡N carbon.

-

Aromatic Carbons (~115-160 ppm): Six distinct signals are expected. The carbons will show splitting due to coupling with the fluorine atom (¹JC-F, ²JC-F, etc.), which is a key identifying feature.

-

Methylene Carbon (~64 ppm): A singlet for the -CH₂OH carbon.

-

-

This compound:

-

The most significant change is observed for the methylene carbon signal. In a proton-decoupled spectrum, this carbon (-CD₂OH) will appear as a triplet due to the ¹JC-D coupling (typically ~20-25 Hz).[7]

-

This carbon signal will also be shifted slightly upfield compared to its non-deuterated counterpart due to the secondary isotope effect.[7]

-

Data Summary: NMR

| Nucleus | 3-Fluoro-4-(hydroxymethyl)benzonitrile | This compound | Rationale for Difference |

| ¹H NMR (-CH₂OH) | Singlet, ~4.8 ppm | Signal absent | Deuterium is not observed in ¹H NMR.[5][6] |

| ¹³C NMR (-CH₂OH) | Singlet, ~64 ppm | Triplet, slightly < 64 ppm | C-D coupling (I=1) and secondary isotope shift.[7] |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the solvent choice is appropriate for sample solubility and does not have overlapping residual peaks.[9]

-

Instrument Setup: Place the sample in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be needed due to the lower natural abundance of ¹³C and its longer relaxation times.

-

Data Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[9]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is exceptionally sensitive to isotopic substitution.

Analysis of Molecular Ions

The primary diagnostic feature in MS is the 2-dalton shift in the molecular weight between the non-labeled and D2-labeled compounds. Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the compounds will typically be observed as protonated molecules, [M+H]⁺.

-

3-Fluoro-4-(hydroxymethyl)benzonitrile: Expected [M+H]⁺ = 151.04 (monoisotopic mass) + 1.01 (proton) = 152.05 m/z .

-

This compound: Expected [M+H]⁺ = 153.06 (monoisotopic mass) + 1.01 (proton) = 154.07 m/z .

This clear +2 m/z shift is an unambiguous indicator of the incorporation of two deuterium atoms and is the basis for using this compound as an internal standard in quantitative LC-MS assays.

Fragmentation Analysis

Under higher energy conditions (e.g., tandem MS or MS/MS), the molecular ions will fragment. The deuteration at the benzylic position influences the masses of fragments containing this site.

Caption: Key fragmentation pathway showing the neutral loss of water.

Experimental Protocol: LC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Chromatography: Inject the sample onto a liquid chromatography system equipped with a C18 column. Elute with a gradient of mobile phases (e.g., A: water + 0.1% formic acid, B: acetonitrile + 0.1% formic acid).

-

Mass Spectrometry: Direct the LC eluent into the ESI source of the mass spectrometer.

-

Full Scan Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 100-200) to detect the [M+H]⁺ ions.

-

Tandem MS (Optional): To confirm fragmentation, perform a product ion scan by isolating the precursor ion of interest (e.g., m/z 154.1) in the first mass analyzer and scanning the fragment ions produced in the collision cell in the second mass analyzer.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope causes a significant shift in the vibrational frequencies of the associated bonds.

Analysis of Vibrational Frequencies

The IR spectrum is governed by the relationship between vibrational frequency, atomic mass, and bond strength. For a simple harmonic oscillator, the frequency (ν) is inversely proportional to the square root of the reduced mass (μ). ν ∝ √(k/μ) Since deuterium is approximately twice the mass of hydrogen, the C-D bond has a larger reduced mass than the C-H bond. Consequently, C-D stretching and bending vibrations occur at significantly lower frequencies.

-

Key Vibrational Bands (Non-Deuterated):

-

O-H stretch: Broad band, ~3400-3200 cm⁻¹

-

Aromatic C-H stretch: ~3100-3000 cm⁻¹

-

Aliphatic C-H stretch (-CH₂): ~2950-2850 cm⁻¹

-

C≡N stretch: Strong, sharp band, ~2230 cm⁻¹

-

Aromatic C=C stretch: ~1600-1450 cm⁻¹

-

C-F stretch: ~1250-1000 cm⁻¹

-

-

Key Differences in the D2-Labeled Spectrum:

-

The aliphatic C-H stretching bands at ~2950-2850 cm⁻¹ will be absent .

-

New bands corresponding to C-D stretching will appear at a much lower frequency, typically in the ~2200-2100 cm⁻¹ region. This is the most prominent and diagnostic change in the IR spectrum.

-

Other bands, such as the O-H and C≡N stretches, will be largely unaffected.

-

Data Summary: IR

| Vibrational Mode | 3-Fluoro-4-(hydroxymethyl)benzonitrile | This compound | Rationale for Difference |

| Aliphatic C-H Stretch | ~2950-2850 cm⁻¹ | Absent | C-H bonds replaced with C-D bonds. |

| Aliphatic C-D Stretch | Absent | ~2200-2100 cm⁻¹ | Higher reduced mass of C-D bond lowers vibrational frequency. |

| C≡N Stretch | ~2230 cm⁻¹ | ~2230 cm⁻¹ | Vibration is distant from the site of deuteration. |

Experimental Protocol: ATR-FTIR Data Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Integrated Analytical Workflow

A robust characterization of this compound involves a synergistic use of these techniques.

Caption: A typical workflow for the comprehensive spectral characterization of an isotopically labeled compound.

References

- 1. Item - Synthesis of 3âFluoro-4-(hydroxyÂmethyl)ÂbenzoÂnitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials - figshare - Figshare [figshare.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. studymind.co.uk [studymind.co.uk]

- 6. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 7. Isotope shifts and other isotope effects [chem.ch.huji.ac.il]

- 8. bibliotekanauki.pl [bibliotekanauki.pl]

- 9. epfl.ch [epfl.ch]

A Researcher's Guide to the Procurement and Verification of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2

This technical guide provides a comprehensive overview for researchers, chemists, and drug development professionals on the sourcing, synthesis, and quality verification of the isotopically labeled building block, 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2. As precision deuteration strategies become increasingly pivotal in modern medicinal chemistry to enhance pharmacokinetic profiles, access to high-quality, well-characterized deuterated intermediates is paramount.[1][2] This document moves beyond a simple supplier list, offering practical insights into procurement strategies, a plausible synthetic route, and a robust framework for in-house quality assurance.

The Strategic Value of Deuteration in Drug Discovery

The substitution of hydrogen with its stable isotope, deuterium, is a subtle structural modification that can profoundly impact a molecule's metabolic fate.[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a primary kinetic isotope effect (KIE). This effect can slow down metabolic pathways involving C-H bond cleavage, a common reaction mediated by Cytochrome P450 (CYP450) enzymes.[3] The strategic incorporation of deuterium at metabolically labile positions—so-called "soft spots"—can lead to several desirable outcomes:

-

Improved Metabolic Stability: Reduced rate of metabolism can increase the drug's half-life and overall exposure.[3][4]

-

Reduced Toxic Metabolites: Blocking certain metabolic pathways can prevent the formation of reactive or toxic byproducts.

-

Enhanced Efficacy: Increased exposure can lead to improved therapeutic efficacy, potentially allowing for lower or less frequent dosing.[2]

This compound serves as a key deuterated building block for introducing a CD2-OH group, a common site of oxidative metabolism, into more complex pharmaceutical candidates.

Procurement Pathways: Sourcing and Synthesis

There are two primary strategies for acquiring this compound: direct purchase from a commercial supplier or custom synthesis, which may be conducted in-house or outsourced to a contract research organization (CRO).

Commercial Suppliers

For researchers requiring the compound for immediate use, several specialized chemical suppliers offer this compound. Direct procurement is often the fastest route for obtaining research quantities.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| MedChemExpress | This compound | 2641114-12-5 | C₈H₄D₂FNO | 153.15 | Listed as a deuterium-labeled version of their catalog item HY-W001260.[5][6] |

Note: Availability and stock status should always be confirmed directly with the supplier.

Custom Synthesis Strategy

For larger quantities or when commercial stock is unavailable, a custom synthesis approach is necessary. The most direct and efficient synthetic route involves the reduction of a suitable carbonyl precursor with a deuterated reducing agent.

Caption: Proposed two-part synthesis of the target compound.

This synthetic pathway is based on established chemical transformations. A commercial-scale process for the non-deuterated analogue has been developed featuring a key photobromination step.[7] The final, crucial step is a reductive deuteration. Classic reductive deuteration often employs powerful, pyrophoric, and expensive reagents like lithium aluminum deuteride (LiAlD₄).[8] However, for the reduction of an aldehyde, the milder and more user-friendly sodium borodeuteride (NaBD₄) is an excellent choice.[9]

Experimental Protocol: Synthesis and Purification

The following is a representative, field-proven protocol for the synthesis of this compound from its aldehyde precursor.

Objective: To synthesize this compound via reductive deuteration of 3-Fluoro-4-formylbenzonitrile.

Materials:

-

3-Fluoro-4-formylbenzonitrile (CAS: 105942-10-7)

-

Sodium borodeuteride (NaBD₄, 98 atom % D)

-

Methanol (CH₃OH, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 3-Fluoro-4-formylbenzonitrile (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the reaction exotherm and prevent side reactions.

-

Addition of Reductant: Add sodium borodeuteride (1.1 eq) portion-wise over 15 minutes. The portion-wise addition maintains temperature control. Causality: Using a slight excess of NaBD₄ ensures complete conversion of the starting aldehyde.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. This step neutralizes the excess borodeuteride and hydrolyzes the borate-ester intermediate.

-

Extraction: Remove the methanol under reduced pressure. Partition the remaining aqueous residue between dichloromethane and water. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Causality: The bicarbonate wash removes any acidic impurities, and the brine wash aids in breaking emulsions and removing bulk water.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound as a solid.

Quality Assessment and Verification: A Self-Validating System

Sourcing a deuterated compound requires rigorous analytical verification to confirm its identity, purity, and, most importantly, the extent and location of deuterium incorporation. A multi-technique approach is mandatory for a self-validating quality control system.[4]

Caption: Integrated workflow for quality control of incoming deuterated material.

Expected Analytical Data

A supplier's Certificate of Analysis (CoA) or in-house testing should provide the following data:[3][10]

| Test | Method | Specification | Purpose |

| Appearance | Visual | White to off-white solid | Basic quality check. |

| Chemical Purity | HPLC-UV | ≥ 98.0% | Quantifies the presence of non-isotopic impurities. |

| Identity (Mass) | Mass Spectrometry (MS) | [M+H]⁺ = 154.1 or consistent with C₈H₄D₂FNO | Confirms the correct molecular weight for the D2-labeled compound. |

| Identity (Structure) | ¹H NMR | Spectrum conforms to structure | Confirms the overall chemical structure and absence of the benzylic proton signal. |

| Deuterium Incorporation | ¹H NMR / ²H NMR | ≥ 98 atom % D at the benzylic position | Quantifies the percentage of deuterium at the target site. ¹H NMR is used to check for the disappearance of the CH₂ signal, while ²H NMR directly observes the deuterium signal.[11] |

Interpreting the Data

-

¹H NMR: The most telling sign of successful deuteration is the significant reduction or complete disappearance of the singlet peak corresponding to the benzylic protons (-CH₂OH), which would appear around 4.7-4.8 ppm in the non-deuterated analogue. The aromatic protons should remain unchanged.

-

Mass Spectrometry: Electrospray ionization (ESI) would show a molecular ion peak two mass units higher than the protio-analogue (C₈H₆FNO, MW: 151.14).[12]

-

HPLC: A single major peak in the chromatogram indicates high chemical purity. The retention time should be nearly identical to the non-deuterated standard.

By implementing this rigorous procurement and verification strategy, researchers can confidently incorporate this compound into their drug discovery programs, ensuring the integrity and reproducibility of their results.

References

- 1. Item - Synthesis of 3âFluoro-4-(hydroxyÂmethyl)ÂbenzoÂnitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials - figshare - Figshare [figshare.com]

- 2. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source [organic-chemistry.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Direct, Metal-Free Synthesis of Benzyl Alcohols and Deuterated Benzyl Alcohols from p-Toluenesulfonylhydrazones Using Water as Solvent [organic-chemistry.org]

safety and handling of 4-Cyano-2-fluorobenzyl alcohol-d2

An In-Depth Technical Guide to the Safe Handling of 4-Cyano-2-fluorobenzyl alcohol-d2 for Pharmaceutical Research Applications

Introduction

4-Cyano-2-fluorobenzyl alcohol is a pivotal building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a range of therapeutic agents, including S1P1 receptor agonists and potential treatments for Alzheimer's disease.[1][2][3] The deuterated isotopologue, 4-Cyano-2-fluorobenzyl alcohol-d2 (where two hydrogen atoms on the alcohol's methylene group are replaced by deuterium), is of particular importance to researchers in drug development. This isotopic labeling is a strategic tool used to investigate a drug candidate's metabolic fate, enhance its pharmacokinetic profile, or serve as a high-fidelity internal standard in quantitative bioanalysis by mass spectrometry.[4][5]

While the substitution of hydrogen with deuterium rarely alters a compound's fundamental chemical reactivity, it does not change its inherent hazards. The handling of this valuable research chemical demands a thorough understanding of its properties and a disciplined approach to safety. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle 4-Cyano-2-fluorobenzyl alcohol-d2 with the highest degree of safety and scientific integrity. The protocols herein are designed not merely as steps to follow, but as a self-validating system of safety, grounded in the causality between the compound's properties and the necessary precautions.

Section 1: Compound Profile and Hazard Identification

A foundational element of safe handling is a comprehensive understanding of the chemical's physical properties and, most critically, its classified hazards. The primary hazard associated with this compound is severe, and all safety protocols are built around mitigating this specific risk.

Physicochemical and Hazard Data

The following table summarizes the key properties and classifications for 4-Cyano-2-fluorobenzyl alcohol. These properties are expected to be virtually identical for the -d2 isotopologue.

| Property | Value | Source(s) |

| Chemical Name | 4-Cyano-2-fluorobenzyl alcohol | [6] |

| Synonyms | 3-Fluoro-4-(hydroxymethyl)benzonitrile | [6][7] |

| CAS Number | 219873-06-0 | [2][6][8][9] |

| Molecular Formula | C₈H₆FNO | [6] |

| Molecular Weight | 151.14 g/mol | [8][9] |

| Appearance | White to pale yellow solid | [6] |

| Melting Point | 63-68 °C | [8][10] |

| Boiling Point | ~288.8 °C at 760 mmHg | [8][10] |

| Flash Point | ~128.5 °C | [8][10] |

| GHS Hazard Statement | H318: Causes serious eye damage | [8][9][10][11] |

Core Hazard Analysis: GHS Category 1 Eye Damage (H318)